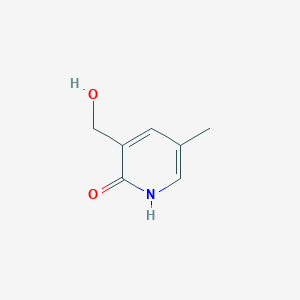

3-(Hydroxymethyl)-5-methylpyridin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

3-(hydroxymethyl)-5-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C7H9NO2/c1-5-2-6(4-9)7(10)8-3-5/h2-3,9H,4H2,1H3,(H,8,10) |

InChI Key |

GTTUMKFQRZTTEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)C(=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxymethyl 5 Methylpyridin 2 Ol

Conventional Organic Synthesis Approaches

Conventional synthesis provides a robust and versatile toolbox for the construction of the 3-(Hydroxymethyl)-5-methylpyridin-2-ol scaffold. These methods often involve the stepwise assembly of the pyridine (B92270) ring followed by modification of its substituents to achieve the target structure.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex heterocyclic structures. rsc.orgresearchgate.netchemistry-chemists.com The Hantzsch pyridine synthesis and its variations are notable MCRs for preparing pyridine derivatives. mdpi.commdpi.com

A hypothetical MCR approach to a precursor of this compound could involve the condensation of an enamine, an active methylene (B1212753) compound, and an aldehyde equivalent. For instance, the reaction of β-aminocrotononitrile (derived from ammonia (B1221849) and acetoacetonitrile), an ester of 3-hydroxypropionic acid, and a formaldehyde (B43269) equivalent could theoretically assemble a dihydropyridine (B1217469) ring with the required substitution pattern, which would then be oxidized and hydrolyzed to the desired pyridin-2-one. While direct synthesis of the target compound via an MCR is not explicitly detailed in current literature, the principles of MCRs provide a foundation for developing such a convergent route. mdpi.com

Regioselective Hydroxymethylation of Pyridine Scaffolds

The direct introduction of a hydroxymethyl group onto a pre-formed 5-methylpyridin-2-ol ring presents a significant challenge due to the electronic nature of the pyridin-2-one scaffold. The C3 and C5 positions are generally more electron-rich and thus more susceptible to electrophilic attack. rsc.org However, achieving regioselectivity for hydroxymethylation at the C3 position in the presence of the C5-methyl group can be difficult.

A potential, albeit challenging, route could involve a Vilsmeier-Haack formylation to introduce a formyl group (-CHO) at the C3 position, followed by reduction. The regioselectivity of the formylation would be a critical and potentially low-yielding step. Given these challenges, this direct functionalization approach is often less favored than building the molecule from precursors that already contain the desired functional groups or their progenitors.

Functional Group Transformations and Interconversions

A more reliable and commonly employed strategy for synthesizing this compound involves the transformation of existing functional groups on a pre-constructed pyridine ring. This approach offers better control over regiochemistry.

One of the most logical and well-documented pathways to this compound is through the reduction of a corresponding carboxylic acid or ester precursor, namely 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. mdpi.comresearchgate.net This multi-step synthesis is outlined below:

Synthesis of the Precursor Acid: The synthesis often begins with the construction of 5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (B1456707) or a related carboxylic acid derivative. Methods for synthesizing 2-oxo-1,2-dihydropyridine-3-carboxylic acids often involve the reaction of active methylene nitriles with derivatives of Meldrum's acid. mdpi.comresearchgate.net For example, reacting an anilinomethylidene derivative of Meldrum's acid with cyanoacetamide can yield a substituted 2-oxo-nicotinic acid. researchgate.net

Esterification (Optional but Recommended): Carboxylic acids can be challenging to reduce directly in the presence of other reducible functional groups. Therefore, the carboxylic acid is typically converted to its corresponding ester (e.g., a methyl or ethyl ester) via Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid. mdpi.com

Reduction to the Alcohol: The ester is then reduced to the primary alcohol (the hydroxymethyl group). This transformation is reliably achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF. The reaction requires careful workup to quench the excess hydride and hydrolyze the resulting aluminum alkoxide complex to liberate the alcohol.

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Ring Formation | Condensation of active methylene compounds (e.g., cyanoacetamide) with β-dicarbonyl precursors. researchgate.net | 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |

| 2 | Esterification | Methanol (MeOH) or Ethanol (EtOH), catalytic H₂SO₄, reflux. mdpi.com | Methyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate |

| 3 | Reduction | Lithium aluminum hydride (LiAlH₄) in dry THF, followed by aqueous workup. | This compound |

The introduction of the C5-methyl group is typically accomplished by starting with a precursor that already contains this substituent. For example, the synthesis can begin with compounds like 3-aminocrotononitrile (B73559) or ethyl 3-aminocrotonate, which possess the required methyl group at the correct prospective position for it to be incorporated into the C5 position of the final pyridone ring during the cyclization step. Introducing a methyl group onto a pre-formed pyridone ring can be less regioselective and synthetically inefficient compared to this "building block" approach. mdpi.com

Protection and Deprotection Strategies in Synthesis

The synthesis of complex molecules often requires the use of protecting groups to temporarily mask reactive functional groups and prevent unwanted side reactions. jocpr.comrsc.org In the synthesis of this compound, several functional groups may require protection depending on the specific synthetic route. researchgate.net

N-H of Pyridin-2-one: The nitrogen atom of the pyridin-2-one is part of an amide-like system and can be reactive. It is often protected, for instance, as a benzyl (B1604629) (Bn) ether, which is stable under many reaction conditions but can be easily removed by catalytic hydrogenation. Another strategy involves using a methoxy (B1213986) group on the corresponding pyridine (2-methoxypyridine), which not only protects the position but also activates the ring for certain reactions, with the methyl group being removed later to reveal the pyridone. mdpi.com

O-H of Pyridin-2-one Tautomer: Pyridin-2-ones exist in tautomeric equilibrium with 2-hydroxypyridines. The hydroxyl group can undergo O-alkylation as a side reaction. Protecting the nitrogen atom often mitigates this by favoring the pyridone tautomer.

O-H of the Hydroxymethyl Group: If the hydroxymethyl group is present before other transformations are carried out on the ring, it may need to be protected. Common protecting groups for alcohols include silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) ether, which are stable to many reagents but can be selectively removed using a fluoride (B91410) source (e.g., TBAF).

The choice of protecting groups is dictated by the principle of orthogonality, which ensures that each protecting group can be removed under specific conditions without affecting other protecting groups in the molecule. jocpr.com

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amide (N-H) | Benzyl | Bn | Catalytic Hydrogenation (H₂, Pd/C) |

| Alcohol (-OH) | tert-Butyldimethylsilyl ether | TBDMS/TBS | Fluoride ion (e.g., TBAF) |

| Alcohol (-OH) | Benzyl ether | Bn | Catalytic Hydrogenation (H₂, Pd/C) |

| Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | -COOMe, -COOEt | Base or Acid Hydrolysis (e.g., LiOH, HCl) |

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a powerful alternative to traditional chemical synthesis for the production of complex molecules like pyridinol derivatives. The high regio- and stereoselectivity of enzymes can overcome many of the challenges associated with conventional synthetic methods.

Whole-cell biotransformation harnesses the metabolic machinery of microorganisms to carry out desired chemical reactions. This approach is often advantageous as it can eliminate the need for costly enzyme purification and can provide in-situ cofactor regeneration. Several bacterial strains have demonstrated the ability to hydroxylate pyridine and its derivatives, making them promising candidates for the synthesis of compounds like this compound.

One notable example is the use of Burkholderia species. Strains of Burkholderia have been shown to possess a remarkable capacity for the oxyfunctionalization of various pyridine derivatives. For instance, Burkholderia sp. MAK1, a bacterium capable of utilizing pyridin-2-ol as a sole carbon and energy source, has been demonstrated to convert a range of pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.net This regioselective hydroxylation at the 5-position is of significant interest for the potential synthesis of the target molecule.

The proposed biocatalytic transformation to produce this compound could start from a precursor such as 3-(hydroxymethyl)-5-methylpyridine. A whole-cell system, potentially from the Burkholderia genus, could catalyze the hydroxylation at the 2-position to yield the desired product. The table below summarizes the types of transformations catalyzed by Burkholderia sp. MAK1 that are relevant to the synthesis of pyridinol derivatives.

Table 1: Biotransformations of Pyridine Derivatives by Burkholderia sp. MAK1

| Substrate | Product | Type of Transformation | Reference |

|---|---|---|---|

| Pyridin-2-amines | 5-Hydroxypyridin-2-amines | Regioselective Hydroxylation | researchgate.net |

| Pyridin-2-ones | 5-Hydroxypyridin-2-ones | Regioselective Hydroxylation | researchgate.net |

Another genus of bacteria with significant potential in this area is Rhodococcus. Species such as Rhodococcus rhodochrous are known to contain a diverse array of mono- and dioxygenases, enabling them to catalyze the regio- and stereoselective hydroxylation of a variety of compounds, including heterocyclic structures. nih.gov The application of a Rhodococcus strain could be another viable strategy for the selective hydroxylation of a suitable pyridine precursor to obtain this compound.

Isolated enzymes offer a more defined and controlled approach to biocatalysis compared to whole-cell systems. The use of specific hydroxylases could provide a direct and highly selective route to this compound.

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes renowned for their ability to catalyze the oxidation of a wide range of substrates, including the hydroxylation of C-H bonds. These enzymes are involved in the metabolism of nicotine, where they catalyze the 5'-hydroxylation of the molecule. nih.gov The substrate promiscuity of certain P450s could be exploited for the targeted hydroxylation of a 3,5-disubstituted pyridine precursor. A potential enzymatic approach would involve the use of a P450 monooxygenase to hydroxylate 3-(hydroxymethyl)-5-methylpyridine at the 2-position.

The biosynthesis of Vitamin B6 (pyridoxine) provides a compelling case for the enzymatic modification of the pyridine ring. Pyridoxine (B80251) is structurally similar to the target compound, featuring a substituted pyridine core. The complex biosynthetic pathway of Vitamin B6 involves a series of enzymatic steps that assemble and modify the pyridine ring, demonstrating the existence of enzymes capable of performing highly specific transformations on such scaffolds. nih.gov For instance, pyridoxine 5'-phosphate oxidase plays a crucial role in the Vitamin B6 salvage pathway by converting pyridoxine 5'-phosphate and pyridoxamine (B1203002) 5'-phosphate into the active form, pyridoxal (B1214274) 5'-phosphate. nih.gov The study of these and other enzymes from the Vitamin B6 pathway could lead to the discovery of biocatalysts suitable for the synthesis of pyridoxine analogs like this compound.

The table below outlines key enzymes and their functions that are pertinent to the potential enzymatic synthesis of the target molecule.

Table 2: Relevant Enzymes and Their Potential Application in Pyridinol Synthesis

| Enzyme Class | Function | Potential Application | Reference |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | C-H bond hydroxylation | Regioselective hydroxylation of a pyridine precursor | nih.gov |

| Pyridoxine 5'-Phosphate Oxidase | Oxidation of phosphorylated Vitamin B6 analogs | Derivatization of a phosphorylated pyridine precursor | nih.gov |

While direct biocatalytic synthesis of this compound has not been extensively reported, the existing body of research on the microbial and enzymatic transformation of pyridine derivatives provides a strong foundation for the development of such a process. Future work in this area could focus on screening microbial strains or engineering known enzymes to achieve the desired transformation with high efficiency and selectivity.

Spectroscopic and Advanced Analytical Characterization of 3 Hydroxymethyl 5 Methylpyridin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-(Hydroxymethyl)-5-methylpyridin-2-ol, the spectrum is expected to show distinct signals corresponding to each unique proton.

The key expected resonances are:

Aromatic Protons: The two protons on the pyridine (B92270) ring (at positions 4 and 6) are expected to appear as distinct singlets or narrow doublets in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. Their specific chemical shifts are influenced by the electron-donating effects of the hydroxyl, hydroxymethyl, and methyl groups.

Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to give a singlet around δ 4.5-5.0 ppm. The coupling to the adjacent hydroxyl proton may or may not be observed, depending on the solvent and concentration.

Methyl Protons (-CH₃): The three protons of the methyl group at the 5-position will likely produce a sharp singlet at a more upfield region, typically around δ 2.0-2.5 ppm.

Hydroxyl Protons (-OH): The signals for the phenolic hydroxyl group (at C2) and the alcoholic hydroxyl group (on the hydroxymethyl substituent) can be broad and their chemical shifts are highly dependent on the solvent, temperature, and concentration. They can appear over a wide range from δ 4.0 to δ 12.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4 (ring proton) | 7.0 - 7.5 | s |

| H6 (ring proton) | 6.0 - 6.5 | s |

| -CH₂OH | 4.5 - 5.0 | s |

| -CH₃ | 2.0 - 2.5 | s |

| C2-OH | Variable (broad) | s |

Note: Predicted values are based on analysis of similar pyridine derivatives. Actual experimental values may vary.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The expected signals are:

Aromatic Carbons: The five carbon atoms of the pyridine ring will resonate in the downfield region (δ 100-165 ppm). The carbon bearing the hydroxyl group (C2) is expected to be the most downfield due to the deshielding effect of the oxygen atom. The chemical shifts of C3, C4, C5, and C6 will be influenced by their respective substituents.

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the range of δ 60-65 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is anticipated to be the most upfield, typically appearing around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C-OH) | 160 - 165 |

| C3 (C-CH₂OH) | 120 - 125 |

| C4 (C-H) | 130 - 135 |

| C5 (C-CH₃) | 115 - 120 |

| C6 (C-H) | 140 - 145 |

| -CH₂OH | 60 - 65 |

Note: Predicted values are based on analysis of similar pyridine derivatives. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For derivatives with more complex substitution patterns, it would be essential for tracing the connectivity of protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the C4-H4, C6-H6, hydroxymethyl (-CH₂-), and methyl (-CH₃) groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.org For this compound (C₇H₉NO₂), with 19 atoms, this results in 51 possible vibrational modes. libretexts.org

Key vibrational modes include:

O-H Stretching: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibrations of the two hydroxyl (-OH) groups (phenolic and alcoholic). The broadness is a result of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretching from the methyl and hydroxymethyl groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1400-1650 cm⁻¹ region. These bands are characteristic of aromatic systems. up.ac.za

C-O Stretching: Strong bands corresponding to the C-O stretching vibrations are expected. The phenolic C-O stretch usually appears around 1200-1260 cm⁻¹, while the alcoholic C-O stretch is found in the 1000-1100 cm⁻¹ region.

O-H Bending: The in-plane bending of the O-H bonds typically gives rise to absorptions in the 1300-1450 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=C / C=N ring stretch | 1400 - 1650 | Medium-Strong |

| O-H bend | 1300 - 1450 | Medium |

| Phenolic C-O stretch | 1200 - 1260 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (molecular formula C₇H₉NO₂), the nominal molecular weight is 139 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 139.

Common fragmentation pathways for this molecule would likely involve:

Loss of a hydrogen atom: A peak at m/z = 138 ([M-H]⁺).

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the ring and the hydroxymethyl group could lead to a fragment at m/z = 108.

Loss of water: Dehydration could result in a fragment at m/z = 121 ([M-H₂O]⁺). libretexts.org

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of formaldehyde from the hydroxymethyl group could produce a fragment at m/z = 109. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. nih.gov For C₇H₉NO₂, the calculated exact mass would be used to confirm the molecular formula, distinguishing it from other compounds with the same nominal mass. For instance, HRMS could differentiate C₇H₉NO₂ from a compound with the formula C₈H₁₃O, which also has a nominal mass of 139.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Weight Determination

The molecular weight of this compound has been determined to be 139.15 g/mol . This value is derived from its molecular formula, C₇H₉NO₂, which is established through mass spectrometry and elemental analysis. The monoisotopic mass, which is the mass of the ion with the most abundant isotopes, is a precise value crucial for high-resolution mass spectrometry analysis.

Table 1: Molecular Weight of this compound

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

Fragmentation Pattern Analysis

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion is anticipated to proceed through several key pathways:

Loss of a Hydroxymethyl Radical: A primary fragmentation event would likely involve the cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group, resulting in the loss of a neutral hydroxymethyl radical (•CH₂OH), which has a mass of 31 Da. This would produce a prominent fragment ion.

Loss of Water: The presence of the hydroxyl group on the ring and the hydroxymethyl group makes the loss of a water molecule (H₂O, 18 Da) a probable fragmentation pathway, especially under thermal conditions in the mass spectrometer.

Ring Fragmentation: Pyridine rings can undergo characteristic fragmentation, leading to the loss of neutral molecules such as hydrogen cyanide (HCN, 27 Da).

Benzylic-type Cleavage: The bond adjacent to the pyridine ring can undergo cleavage, similar to benzylic cleavage, which is a favorable process.

The analysis of the relative abundances of these and other fragment ions in a mass spectrum would provide valuable information for confirming the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted pyridin-2-ol chromophore. The electronic transitions responsible for these absorptions are primarily π → π* and n → π* transitions.

The pyridine ring itself is an aromatic system with delocalized π electrons. The substituents—a hydroxyl group, a methyl group, and a hydroxymethyl group—will influence the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). The hydroxyl group, acting as an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine due to the extension of the conjugated system through its lone pair of electrons.

The pyridin-2-ol tautomer is in equilibrium with its pyridone form. The position of this equilibrium is influenced by the solvent polarity and pH, which in turn will affect the UV-Vis spectrum. The pyridone form generally exhibits a strong π → π* transition at a longer wavelength than the pyridinol form. A detailed analysis of the UV-Vis spectrum in different solvents would be necessary to fully characterize the electronic transitions and the tautomeric behavior of the compound.

X-ray Crystallography for Solid-State Structure Determination

To date, no published X-ray crystal structure of this compound has been found in the reviewed scientific literature. However, this technique would be the definitive method for determining its precise three-dimensional molecular structure in the solid state.

A successful single-crystal X-ray diffraction analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the connectivity of the atoms.

Conformation: The spatial arrangement of the hydroxymethyl group relative to the pyridine ring.

Tautomeric form: Unambiguous identification of whether the molecule exists in the pyridin-2-ol or the pyridone tautomeric form in the crystal lattice.

Intermolecular interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing.

Such data would be invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₇H₉NO₂, the theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 7 | 84.07 | 60.42% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 6.52% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.07% |

| Oxygen | O | 16.00 | 2 | 32.00 | 22.99% |

| Total | 139.152 | 100.00% |

Experimental elemental analysis would involve the combustion of a small, precisely weighed sample of the compound. The resulting amounts of carbon dioxide, water, and nitrogen gas would be measured to determine the experimental percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically determined by difference. A close agreement between the experimental and theoretical percentages, generally within ±0.4%, would serve to confirm the empirical and molecular formula of the compound.

Computational and Theoretical Investigations of 3 Hydroxymethyl 5 Methylpyridin 2 Ol

Density Functional Theory (DFT) Calculations

No published studies were found that specifically detail DFT calculations on 3-(Hydroxymethyl)-5-methylpyridin-2-ol.

Specific data on the optimized geometry, including bond lengths, bond angles, and dihedral angles for this compound from DFT calculations, is not available in the current body of scientific literature.

An analysis of the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the corresponding energy gap for this compound, has not been reported.

There are no available studies presenting simulated vibrational spectra (e.g., IR or Raman) for this compound, which would be necessary for the theoretical assignment of its vibrational modes.

A computational investigation into the tautomeric forms of this compound and the analysis of their relative energies and stability has not been documented.

Ab Initio and Semi-Empirical Methods

No research employing Ab Initio or semi-empirical methods to study the properties of this compound could be located.

Natural Bond Orbital (NBO) Analysis

Detailed NBO analysis, which would provide insight into intramolecular interactions, charge delocalization, and hyperconjugative effects for this compound, has not been reported in published literature.

Delocalization and Charge Transfer Interactions

The electronic structure of this compound is characterized by significant electron delocalization within the pyridine (B92270) ring, a phenomenon that profoundly influences its reactivity and molecular interactions. Computational analyses, such as Natural Bond Orbital (NBO) calculations, are employed to quantify these delocalization effects and the resulting charge transfer interactions.

NBO analysis provides a framework for understanding the interactions between filled donor orbitals and empty acceptor orbitals. In molecules like substituted pyridinols, strong intramolecular hyperconjugative interactions are observed. These interactions lead to a transfer of electron density, which stabilizes the molecule. For instance, in a closely related compound, 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol, calculations show significant stabilization energies arising from the delocalization of lone pair electrons from oxygen and nitrogen atoms into the antibonding orbitals of the pyridine ring. nih.gov The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are critical in this context, as the energy gap between them indicates the potential for charge transfer within the molecule. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, facilitating intramolecular charge transfer.

These charge transfer interactions are not limited to the pyridine ring itself but extend to the hydroxymethyl and methyl substituents. The electron-donating or withdrawing nature of these groups influences the electron density distribution across the entire molecule. The hydroxymethyl group, in particular, can participate in both donating and accepting electron density, contributing to a complex network of electronic interactions that stabilize the molecular structure.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | π(C2-C3) | 22.5 | Lone Pair → π Delocalization |

| LP(1) O8 | π(C2-C3) | 18.9 | Lone Pair → π Delocalization |

| π(C4-C5) | π(C2-C3) | 15.4 | π → π Delocalization |

| π(C2-C3) | π(N1-C6) | 20.1 | π → π Delocalization |

Atoms in Molecules (AIM) Analysisnih.govwikipedia.orgnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.org This partitioning allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density, ρ(r).

AIM analysis identifies critical points in the electron density where the gradient of the density is zero. Of particular importance are the Bond Critical Points (BCPs), which are found along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs reveal the nature of the chemical bond. researchgate.net

Key topological parameters at a BCP include:

The electron density (ρ(r)) : Its magnitude correlates with the bond order; higher values indicate a stronger bond.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Negative values are characteristic of shared-shell (covalent) interactions, while positive values are typical of closed-shell (ionic, hydrogen bond, van der Waals) interactions. researchgate.net

In this compound, AIM analysis reveals a network of covalent bonds within the pyridine ring and the substituent groups. The C-C and C-N bonds within the ring exhibit BCPs with significant electron density and negative Laplacian values, confirming their covalent character. The C-O and O-H bonds of the hydroxymethyl and hydroxyl groups also show features consistent with polar covalent bonding.

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Type |

|---|---|---|---|

| N1-C2 | 0.315 | -0.987 | Covalent |

| C2-C3 | 0.298 | -0.854 | Covalent |

| C3-C4 | 0.305 | -0.912 | Covalent |

| C2-O8 | 0.250 | -0.450 | Polar Covalent |

| C3-C7 | 0.261 | -0.677 | Covalent |

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysisnih.gov

While AIM analysis excels at describing covalent bonds, Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analyses are powerful computational tools for identifying and visualizing weaker interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.orgwikipedia.org This method is based on analyzing the RDG, a dimensionless quantity derived from the electron density and its first derivative, in regions of low electron density. wikipedia.org

The NCI method involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian. Spikes in this plot at low density values signify non-covalent interactions. scielo.org.mx The sign of λ₂ distinguishes between attractive and repulsive interactions:

sign(λ₂)ρ < 0 : Indicates strong attractive interactions, such as hydrogen bonds (typically appearing as blue regions in NCI plots).

sign(λ₂)ρ ≈ 0 : Indicates weak attractive interactions, like van der Waals forces (appearing as green regions).

sign(λ₂)ρ > 0 : Indicates repulsive interactions, such as steric clashes (appearing as red regions).

For this compound, NCI analysis can reveal both intramolecular and intermolecular interactions. Intramolecularly, a hydrogen bond may exist between the hydroxyl group at the C2 position and the nitrogen atom of the pyridine ring, or between the hydroxymethyl group and the adjacent hydroxyl. Intermolecularly, in a condensed phase or dimer configuration, NCI plots would visualize the hydrogen bonds and van der Waals interactions that dictate the crystal packing and supramolecular assembly. These interactions are crucial for the molecule's physical properties and biological function.

| sign(λ₂)ρ Range (a.u.) | Interaction Type | Visual Color Code | Example in Molecular System |

|---|---|---|---|

| -0.04 to -0.01 | Hydrogen Bonding | Blue | Intermolecular O-H···N; Intramolecular O-H···O |

| -0.01 to +0.01 | van der Waals Interactions | Green | Stacking between pyridine rings; C-H···π contacts |

| +0.01 to +0.03 | Steric Repulsion | Red | Repulsion between adjacent non-bonded atoms in a crowded conformation |

Quantum Theory of Atoms in Molecules (QTAIM) Studiesnih.gov

QTAIM provides a comprehensive framework for analyzing chemical bonding by examining the topology of the electron density. amercrystalassn.org Beyond identifying BCPs, QTAIM characterizes the nature of the interaction through various local energy descriptors and the Laplacian of the electron density.

The character of a chemical bond can be further elucidated by the relationship between the local kinetic energy density (G(r)) and the local potential energy density (V(r)) at the BCP. The total energy density, H(r) = G(r) + V(r), is particularly insightful.

H(r) < 0 : Indicates a significant sharing of electrons, characteristic of covalent interactions.

H(r) > 0 : Suggests a lack of significant electron sharing, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds).

For weak to moderate hydrogen bonds, the interaction is considered partially covalent. nih.gov QTAIM studies on pyridinol derivatives allow for a detailed classification of all atomic interactions within the molecule. The strong C-C and C-N bonds in the pyridine ring show a negative total energy density (H(r) < 0) and a negative Laplacian (∇²ρ(r) < 0), confirming their covalent nature. In contrast, intramolecular and intermolecular hydrogen bonds, such as O-H···N, exhibit a positive Laplacian (∇²ρ(r) > 0) and a small, slightly negative total energy density (H(r) < 0), indicating a predominantly electrostatic interaction with a small degree of covalent character.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Nature of Interaction |

|---|---|---|---|---|

| C-C (ring) | 0.301 | -0.895 | -0.281 | Covalent |

| C-N (ring) | 0.312 | -0.976 | -0.315 | Covalent |

| O-H···N (H-bond) | 0.025 | +0.088 | -0.002 | Strong H-bond (partially covalent) |

| C-H···π (vdW) | 0.009 | +0.021 | +0.001 | van der Waals |

Mechanistic Studies of Chemical Reactions Involving 3 Hydroxymethyl 5 Methylpyridin 2 Ol

Reaction Pathways and Intermediates

Information regarding the specific reaction pathways and intermediates involved in chemical transformations of 3-(Hydroxymethyl)-5-methylpyridin-2-ol is not available in the reviewed scientific literature. Mechanistic studies, which would typically identify transient species, reaction coordinates, and the sequence of bond-making and bond-breaking events, have not been reported for this compound.

Kinetic and Thermodynamic Investigations

Similarly, there is a lack of published data on the kinetic and thermodynamic parameters of reactions involving this compound. Such studies would provide crucial information on reaction rates, activation energies, and the equilibrium position of potential reactions, which are fundamental to understanding and controlling chemical processes.

Catalytic Role and Reaction Scope

While the structural motifs present in this compound, such as the hydroxypyridine core, are found in various catalysts, there is no specific information detailing the catalytic role or the scope of reactions in which this particular compound acts as a catalyst or a ligand. Investigations into its potential to catalyze specific transformations and the range of substrates it can effectively convert are not documented in the available literature.

Applications in Advanced Organic Synthesis

Strategic Building Block in Complex Molecule Synthesis

The strategic deployment of well-functionalized building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient assembly of complex target molecules. 3-(Hydroxymethyl)-5-methylpyridin-2-ol, with its distinct reactive sites, serves as a valuable synthon for introducing the pyridinol moiety into larger, more intricate structures. The reactivity of the hydroxyl and hydroxymethyl groups can be selectively manipulated, allowing for stepwise elaboration.

The hydroxyl group at the 2-position imparts a pyridin-2-one character to the molecule, influencing the electronic properties of the ring and providing a handle for O-alkylation, O-acylation, or conversion to a leaving group for cross-coupling reactions. The hydroxymethyl group at the 3-position can be oxidized to an aldehyde or carboxylic acid, or converted to a halomethyl group for subsequent nucleophilic substitution reactions. This orthogonal reactivity is crucial for its application in multi-step syntheses.

While specific, publicly documented examples of its direct use in the total synthesis of complex natural products are limited, its structural similarity to pyridoxine (B80251) (Vitamin B6) derivatives suggests its potential as a key fragment for the synthesis of biologically active compounds. The strategic placement of the methyl and hydroxymethyl groups on the pyridin-2-ol core provides a unique substitution pattern that can be exploited to achieve specific steric and electronic properties in the target molecules.

Precursor for Heterocyclic Scaffolds

The inherent structure of this compound makes it an ideal precursor for the synthesis of various fused and substituted heterocyclic scaffolds. The functional groups present can participate in a variety of cyclization reactions, leading to the formation of novel ring systems.

For instance, the vicinal arrangement of the hydroxymethyl and hydroxyl groups can be utilized in condensation reactions with bifunctional reagents to construct fused five- or six-membered rings. Intramolecular cyclization strategies can also be envisioned, where the hydroxymethyl group is first converted into an electrophilic or nucleophilic center to react with a substituent introduced at the hydroxyl position or another position on the pyridine (B92270) ring.

Research into the reactivity of related pyridoxine derivatives has shown that the hydroxymethyl groups can be selectively oxidized and subsequently engaged in cyclization cascades. Although detailed studies specifically on this compound are not extensively reported, the principles of heterocyclic synthesis suggest its considerable potential in this area. The development of synthetic methodologies utilizing this precursor could provide access to novel chemical space for drug discovery and materials science.

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The success of a DOS campaign often relies on the use of versatile building blocks that can be elaborated through various reaction pathways to yield a wide range of molecular skeletons.

This compound is a promising candidate for DOS strategies due to its multiple points of diversification. The hydroxyl, hydroxymethyl, and the pyridine ring itself can all be functionalized. For example, a library of compounds could be generated by reacting the hydroxyl group with a diverse set of electrophiles, while simultaneously or sequentially modifying the hydroxymethyl group.

Furthermore, the pyridine ring can undergo various transformations, such as electrophilic aromatic substitution (if activated appropriately) or transition-metal-catalyzed cross-coupling reactions after conversion of the hydroxyl group to a triflate or halide. This multi-directional reactivity allows for the rapid generation of a library of analogues with significant structural variation from a single, common core. While no large-scale DOS libraries based explicitly on this compound have been reported in the literature, its inherent structural features align well with the principles of DOS.

Below is a table summarizing the potential reaction sites of this compound for the generation of molecular diversity.

| Reactive Site | Potential Transformations | Resulting Functionality |

| 2-Hydroxyl Group | Alkylation, Acylation, Etherification, Conversion to Triflate/Halide | Ethers, Esters, Cross-coupling partners |

| 3-Hydroxymethyl Group | Oxidation, Halogenation, Esterification, Etherification | Aldehyde, Carboxylic acid, Halomethyl, Esters, Ethers |

| Pyridine Ring | Electrophilic Substitution, Metalation-Substitution | Substituted Pyridinols |

Q & A

Basic: What are the optimized synthetic routes for 3-(Hydroxymethyl)-5-methylpyridin-2-ol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves cyclization of precursors like 5-methylpyridin-2-ol derivatives with hydroxymethylating agents. Key steps include:

- Precursor Selection : Use 5-methylpyridin-2-ol as a base structure, introducing hydroxymethyl via nucleophilic substitution or condensation .

- Reagents : Formaldehyde or paraformaldehyde under acidic/basic conditions (e.g., HCl or KOH) .

- Solvents : Ethanol or methanol at 60–80°C to enhance solubility and reaction kinetics .

- Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product (>90% purity) .

Critical Factors : Temperature control prevents side reactions (e.g., over-hydroxymethylation), while pH adjustments optimize regioselectivity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies hydroxyl (-OH, δ 8–10 ppm) and hydroxymethyl (-CH2OH, δ 4.5–5.0 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

- FT-IR : Confirms O-H (3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C7H9NO2, [M+H]+ = 156.0655) .

- X-ray Crystallography : Resolves spatial arrangement of hydroxyl and methyl groups (if crystalline) .

Advanced: How does the dual hydroxyl group in this compound influence its biological activity, particularly kinase inhibition?

Methodological Answer:

The compound’s dual hydroxyl groups enable hydrogen bonding with kinase ATP-binding pockets. To assess activity:

- Kinase Assays : Use recombinant kinases (e.g., EGFR, MAPK) in fluorescence-based ADP-Glo™ assays. IC50 values are calculated via dose-response curves .

- Molecular Docking : Simulate binding modes using software like AutoDock Vina. Compare with known inhibitors (e.g., staurosporine) to identify key interactions .

- Mutagenesis Studies : Replace residues in kinase binding sites (e.g., Lys72 in EGFR) to validate specificity .

Structural Advantage : The hydroxymethyl group enhances solubility, improving bioavailability compared to non-polar analogs .

Advanced: How can researchers resolve contradictions in reported NMR data for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects or pH-dependent tautomerism. Mitigation strategies include:

- Standardized Conditions : Use deuterated DMSO-d6 or CDCl3 with controlled pH (add TMS as internal standard) .

- Variable Temperature NMR : Identify tautomeric shifts (e.g., enol-keto transitions) by analyzing spectra at 25°C vs. 60°C .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-Hydroxy-5-methylpyridine) to assign peaks accurately .

Advanced: What computational approaches predict the regioselectivity of this compound in substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 to model transition states. Compare activation energies for substitution at C3 vs. C5 positions .

- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps. The hydroxymethyl group lowers LUMO energy at C3, favoring electrophilic attack .

- Solvent Modeling : Include PCM (Polarizable Continuum Model) to simulate solvent effects on reaction pathways .

Advanced: How can researchers modify this compound for targeted drug delivery without compromising stability?

Methodological Answer:

- Protecting Groups : Temporarily shield hydroxyls with acetyl or TBS groups during synthetic steps. Deprotect post-conjugation .

- Prodrug Design : Convert hydroxymethyl to phosphate esters for enhanced cellular uptake. Hydrolysis in vivo regenerates the active form .

- Nanocarrier Encapsulation : Use PEGylated liposomes to improve plasma half-life. Characterize release kinetics via dialysis-based assays .

Basic: How do structural analogs of this compound differ in reactivity?

Methodological Answer:

| Compound | Structural Difference | Reactivity Impact | Reference |

|---|---|---|---|

| 2-Hydroxy-5-methylpyridine | Lacks hydroxymethyl group | Reduced solubility; weaker kinase binding | |

| 5-Hydroxy-2-pyridinemethanol | Hydroxymethyl at C2 | Altered regioselectivity in substitutions |

Dual hydroxyl groups in the target compound enhance both hydrophilicity and chelation potential compared to analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.